3-(Hydroxymethyl)-2-benzothiazolinone
Overview
Description
3-(Hydroxymethyl)-2-benzothiazolinone is an organic compound that belongs to the class of benzothiazolinones. It is characterized by a benzothiazole ring fused with a hydroxymethyl group at the third position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-benzothiazolinone typically involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the benzothiazolinone ring structure. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2-benzothiazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a benzothiazolinone derivative with a reduced hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-benzothiazolinone
Reduction: this compound derivatives with reduced hydroxymethyl groups
Substitution: Various substituted benzothiazolinone derivatives depending on the nucleophile used
Scientific Research Applications
3-(Hydroxymethyl)-2-benzothiazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2-benzothiazolinone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolinone: Lacks the hydroxymethyl group and has different chemical reactivity and biological activity.
3-(Methyl)-2-benzothiazolinone: Contains a methyl group instead of a hydroxymethyl group, leading to variations in its chemical and biological properties.
3-(Carboxymethyl)-2-benzothiazolinone:
Uniqueness
3-(Hydroxymethyl)-2-benzothiazolinone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-(hydroxymethyl)-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJJONTBKAEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369997 | |
Record name | 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72679-97-1 | |
Record name | 3-(Hydroxymethyl)-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Hydroxymethyl)-2-benzothiazolinone in the synthesis of substituted benzothiazolinones?
A1: this compound serves as a crucial starting material for synthesizing a variety of 3-substituted-2-benzothiazolinone derivatives. [] The research demonstrates its utility in Mannich-type reactions. For example, reacting this compound with formaldehyde and various amines produces 3-(substituted-aminomethyl)-2-benzothiazolinone compounds. [] This highlights the compound's versatility in constructing diverse benzothiazolinone derivatives for potential biological and chemical applications.
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